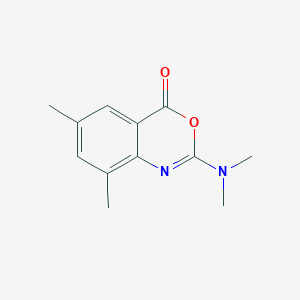

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a derivative of the benzoxazinone family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may possess interesting chemical and physical properties, as well as the potential for various chemical reactions due to the presence of the dimethylamino group and the benzoxazinone core.

Synthesis Analysis

The synthesis of related benzoxazinone derivatives has been reported in the literature. For instance, a series of 2-imino-1,4-benzoxazines were prepared through a one-pot, three-component condensation involving salicylaldehyde, ortho-aminophenols, and 2,6-dimethylphenylisonitrile . Another approach for synthesizing 2-[1-(dialkylamino)alkyl]-4H-3,1-benzoxazin-4-ones was developed using 1,1-dimethylethyl 2-isocyanobenzoates and N,N-dialkyliminium iodides without the need for catalysts . These methods highlight the versatility of synthetic strategies that can be employed to create various benzoxazinone derivatives, including the target molecule.

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is often confirmed by X-ray crystallography. In the case of 2-imino-1,4-benzoxazines, the structures of four crystalline derivatives were unambiguously established using this technique . Although the exact structure of 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is not provided, it can be inferred that similar analytical methods could be used to determine its molecular conformation and stereochemistry.

Chemical Reactions Analysis

Benzoxazinone derivatives are known to undergo various chemical reactions. For example, the synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones involved condensing α-keto-acids with 2-amino-5-dimethylaminophenol, and these compounds could be further reacted with aromatic aldehydes to yield styryl dyes . Additionally, 2-dimethylamino-4-(2-acylhydrazino)-6,7-dihydrooxazolo[3,2-a]-sym-triazines were found to rearrange upon heating to form imidazo[2,1-a]-sym-triazines . These examples demonstrate the reactivity of the dimethylamino and benzoxazinone moieties, suggesting that 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one could also participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives can vary widely depending on their specific substituents. The presence of a dimethylamino group can influence the basicity, solubility, and fluorescence properties of the molecule. For instance, some 7-dimethylamino-1,4-benzoxazin-2-ones are known to be fluorescent dyes , which suggests that the target compound may also exhibit fluorescence. The solubility and stability of these compounds can be important for their potential applications in medicinal chemistry and materials science.

科学的研究の応用

Chemical Synthesis and Structural Studies

- Vilsmeier reagents, generated from N, N-dimethylformamide and oxalyl chloride, react with N-acetylanthranilic acid to produce derivatives of 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one. These compounds can be transformed into fused heterocyclic systems, offering potential for diverse chemical applications (Bergman & Stålhandske, 1996).

Spectral Properties and Fluorescent Dye Applications

- 7-dimethylamino-3( p -formylstyryl)-1,4-benzoxazine-2-one (DFSBO), a derivative of 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, exhibits promising spectral properties as a fluorescent dye, especially for applications requiring red emission. Its characteristics include a broad absorption band, large Stokes shift, and stable quantum yield (Bris et al., 1984).

Facile Synthesis Techniques

- A facile synthesis method for 2-[1-(dialkylamino)alkyl]-4H-3,1-benzoxazin-4-ones has been developed, demonstrating the compound's utility in chemical synthesis and potential for various applications (Kobayashi et al., 2014).

- An effective one-pot synthesis method for 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described, highlighting the compound's relevance in simplifying synthetic pathways in chemical research (Shariat et al., 2013).

Potential Medical Applications

- 2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, a closely related compound, has been investigated for its ability to inactivate serine proteases such as chymotrypsin and human leukocyte elastase, indicating potential therapeutic applications (Guetschow & Neumann, 1995).

Industrial Applications

- Derivatives of 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, such as benzothiazole derivatives, have been synthesized and studied for their effectiveness as corrosion inhibitors for steel in acidic solutions, demonstrating industrial applications (Hu et al., 2016).

Safety And Hazards

特性

IUPAC Name |

2-(dimethylamino)-6,8-dimethyl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-5-8(2)10-9(6-7)11(15)16-12(13-10)14(3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLHGZUDKQMKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)OC(=N2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)